molecular formula C6H11N3 B13622952 (S)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine CAS No. 1268492-91-6

(S)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine

Cat. No.: B13622952
CAS No.: 1268492-91-6
M. Wt: 125.17 g/mol
InChI Key: ADIMIJGUVBPQPB-YFKPBYRVSA-N
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Description

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is a chiral compound with a unique structure that includes an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine typically involves the use of starting materials that include imidazole derivatives. One common method involves the alkylation of imidazole with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, bases such as potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylimidazole
  • 2-Methylimidazole
  • 4-Methylimidazole

Comparison

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is unique due to its chiral nature and specific substitution pattern on the imidazole ring. This distinguishes it from other methylimidazole derivatives, which may lack chirality or have different substitution patterns, leading to variations in their chemical and biological properties.

Properties

CAS No.

1268492-91-6

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(1S)-1-(1-methylimidazol-2-yl)ethanamine

InChI

InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1

InChI Key

ADIMIJGUVBPQPB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN1C)N

Canonical SMILES

CC(C1=NC=CN1C)N

Origin of Product

United States

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